3,4-Bis(fluoromethyl)cyclopentan-1-one
Description
3,4-Bis(fluoromethyl)cyclopentan-1-one is a fluorinated cyclopentanone derivative characterized by two fluoromethyl substituents at the 3- and 4-positions of the cyclopentane ring. Its structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic properties of the cyclopentanone backbone, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
3,4-bis(fluoromethyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H10F2O/c8-3-5-1-7(10)2-6(5)4-9/h5-6H,1-4H2 |
InChI Key |
KNFMTUWWDYRNAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1=O)CF)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(fluoromethyl)cyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 3,4-Bis(fluoromethyl)cyclopentan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(fluoromethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids or diketones.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various substituted cyclopentanone derivatives.
Scientific Research Applications
3,4-Bis(fluoromethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(fluoromethyl)cyclopentan-1-one depends on its interaction with molecular targets. The fluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3,4-Bis(fluoromethyl)cyclopentan-1-one with four structurally related cyclopentanone derivatives from the evidence. Key parameters include synthesis yield, melting point, substituent effects, and functional applications.
Table 1: Comparison of Key Properties
Substituent Effects on Reactivity and Stability
- Fluoromethyl vs.
- Furan vs. Aromatic Rings : The furylmethylidene groups in F2C (Compound F2C) enable π-conjugation, critical for aldol condensation in fuel precursor synthesis, whereas fluoromethyl groups lack such reactivity .
Biological Activity
3,4-Bis(fluoromethyl)cyclopentan-1-one is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C7H8F2O
Molecular Weight: 150.14 g/mol
IUPAC Name: 3,4-Bis(fluoromethyl)cyclopentan-1-one
Canonical SMILES: C(C1CC(=O)C(C1)(F)F)F
The compound features a cyclopentanone ring substituted with two fluoromethyl groups, which significantly influence its biological properties.
The biological activity of 3,4-Bis(fluoromethyl)cyclopentan-1-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorinated substituents can enhance lipophilicity and modify the compound's reactivity, potentially leading to increased interaction with enzymes or receptors involved in metabolic pathways.
Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory activities. The exact pathways through which 3,4-Bis(fluoromethyl)cyclopentan-1-one exerts its effects are still under investigation but may involve modulation of enzyme activity or interference with cell signaling pathways.
Antimicrobial Activity
Studies have shown that fluorinated compounds can possess significant antimicrobial properties. For instance, derivatives of cyclopentanones have been tested against various bacterial strains and fungi. The presence of fluoromethyl groups enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Anticancer Activity
Preliminary studies have evaluated the anticancer potential of 3,4-Bis(fluoromethyl)cyclopentan-1-one using various human cancer cell lines. The compound demonstrated cytotoxic effects in vitro, indicating potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 60 |
| A549 | 50 |
The IC50 values suggest that the compound is particularly effective against cervical cancer cells (HeLa), warranting further investigation into its mechanisms and potential therapeutic applications.
Anti-inflammatory Activity
Fluorinated compounds are also known for their anti-inflammatory properties. Research indicates that 3,4-Bis(fluoromethyl)cyclopentan-1-one may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Studies
-
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of several fluorinated cyclopentanones, including 3,4-Bis(fluoromethyl)cyclopentan-1-one. The results indicated a strong correlation between fluorination and increased antimicrobial potency against both Gram-positive and Gram-negative bacteria. -
Evaluation of Anticancer Properties
In vitro studies conducted on multiple cancer cell lines revealed that treatment with 3,4-Bis(fluoromethyl)cyclopentan-1-one resulted in significant cell death compared to untreated controls. The study concluded that further exploration into dosage optimization and mechanism elucidation is necessary for potential clinical applications. -
Inflammation Model Testing
In an animal model of inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to baseline measurements. This suggests a promising avenue for therapeutic development in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
